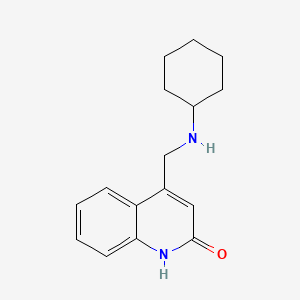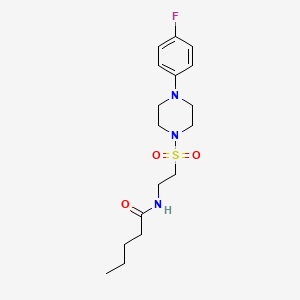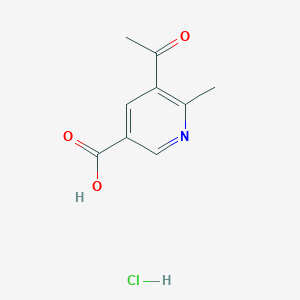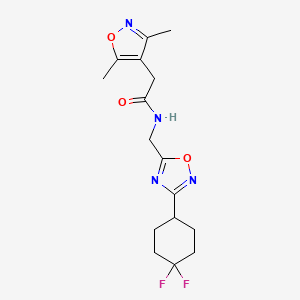
4-Cyclohexylaminomethyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexylaminomethyl-1H-quinolin-2-one is a chemical compound with the molecular formula C16H20N2O . It has a molecular weight of 256.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O/c19-16-10-12(11-17-13-6-2-1-3-7-13)14-8-4-5-9-15(14)18-16/h4-5,8-10,13,17H,1-3,6-7,11H2,(H,18,19) .Wissenschaftliche Forschungsanwendungen
Allosteric Modulation of the A3 Adenosine Receptor
"4-Arylamino and 2-cycloalkyl (including amino substitution) modifications in a series of 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been investigated as allosteric modulators of the human A3 adenosine receptor (AR). These modifications have shown to enhance the maximum functional efficacy of the A3AR agonist Cl-IB-MECA in G protein binding assays, suggesting a potential for designing derivatives with enhanced positive or negative allosteric A3AR activity" (Kim et al., 2009).
Synthesis of Heterocyclic Compounds
"A novel application of the Ugi reaction in the synthesis of heterocyclic compounds has been described. Substituted quinolin-2-(1H)-ones have been synthesized through one-pot sequential Ugi four-component condensation and intramolecular Knoevenagel cyclization, demonstrating an efficient method for constructing these heterocycles from simple precursors" (Marcaccini et al., 2004).
Anticancer and Radioprotective Agents
"4-(5,5-Dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide and its derivatives have been synthesized and evaluated for in vitro anticancer activity. Certain compounds showed significant cytotoxic activity, and one derivative exhibited in vivo radioprotective activity against γ-irradiation in mice, highlighting their potential as anticancer and radioprotective agents" (Ghorab et al., 2008).
Photoinduced and N-bromosuccinimide-mediated Cyclization
"An efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones has been achieved through visible light-induced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides. This process showcases the potential for regioselective cyclization influenced by substituents, offering a route to diverse quinolin-2-one derivatives" (Li et al., 2013).
Novel Synthetic Pathways
"Studies on novel synthetic pathways, including the microwave-assisted synthesis of biologically active quinolin-2(1H)-ones, and the utilization of palladium-catalyzed cross-coupling chemistry, demonstrate advanced methods for functionalizing these compounds for potential therapeutic applications" (Glasnov et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(cyclohexylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16-10-12(11-17-13-6-2-1-3-7-13)14-8-4-5-9-15(14)18-16/h4-5,8-10,13,17H,1-3,6-7,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLQBYKKRJNSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)
![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)


![N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2606137.png)




![N-(3-fluorophenyl)-1-[3-(4-methylphenoxy)pyrazin-2-yl]piperidine-3-carboxamide](/img/structure/B2606143.png)


![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenoxyacetamide](/img/structure/B2606149.png)

